(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester (R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester
Brand Name: Vulcanchem
CAS No.: 129101-19-5
VCID: VC20758504
InChI: InChI=1S/C15H19NO2/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14/h1-3,5-6,12-14,16H,4,7-10H2/t12-,13-,14-/m1/s1
SMILES: C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3
Molecular Formula: C15H19NO2
Molecular Weight: 245.32 g/mol

(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester

CAS No.: 129101-19-5

Cat. No.: VC20758504

Molecular Formula: C15H19NO2

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester - 129101-19-5

CAS No. 129101-19-5
Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
IUPAC Name benzyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate
Standard InChI InChI=1S/C15H19NO2/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14/h1-3,5-6,12-14,16H,4,7-10H2/t12-,13-,14-/m1/s1
Standard InChI Key KEDWLCOPRDSQBB-MGPQQGTHSA-N
Isomeric SMILES C1C[C@@H]2C[C@@H](N[C@@H]2C1)C(=O)OCC3=CC=CC=C3
SMILES C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3
Canonical SMILES C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3

Physical and Chemical Properties

Molecular Structure and Formula

The molecular formula of (R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester is C₁₅H₁₉NO₂. Its hydrochloride salt form has the formula C₁₅H₂₀ClNO₂ . The molecular weight of the free base form is approximately 245.32 g/mol (based on related isomers), while the hydrochloride salt has a molecular weight of 281.78 g/mol .

The structure features a bicyclic core with a nitrogen atom incorporated into one of the rings, forming a pyrrolidine-type structure fused with a cyclopentane ring. The carboxylic acid group at position 3 is esterified with a benzyl group, adding an aromatic component to the molecule. This combination of cyclic aliphatic and aromatic structural elements contributes to the compound's unique chemical properties and potential interactions with biological targets.

Physical Characteristics

Based on data for the hydrochloride salt form, we can infer some physical properties of the free base. The hydrochloride salt appears as a white to off-white solid with a melting point of 197-199°C . It is described as hygroscopic, suggesting it readily absorbs moisture from the air when exposed to atmospheric conditions .

Solubility data for the hydrochloride salt indicates it is slightly soluble in dimethyl sulfoxide (DMSO) and moderately soluble in ethanol and methanol . The free base form would likely have different solubility characteristics, typically being more soluble in organic solvents and less soluble in water compared to the salt form. These solubility properties are important considerations for formulation development if the compound were to be used in pharmaceutical applications.

Table 1: Comparative Physical and Chemical Properties

Property(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester
Molecular FormulaC₁₅H₁₉NO₂C₁₅H₂₀ClNO₂C₁₅H₁₉NO₂
Molecular Weight245.32 g/mol (inferred)281.78 g/mol245.32 g/mol
Physical StateSolid (presumed)White to Off-White SolidSolid (presumed)
Melting PointNot available in sources197-199°CNot available in sources
CAS NumberNot specified in sources138877-09-5130609-48-2
SolubilityNot available in sourcesSlightly soluble in DMSO, soluble in ethanol and methanolNot available in sources

Chemical Reactivity

While specific reactivity data for (R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester is limited in the provided search results, we can infer its chemical behavior from its structural features. The compound contains several reactive functional groups that determine its chemical behavior in various environments.

The secondary amine nitrogen (in the free base form) can participate in typical amine reactions including alkylation, acylation, and coordination with metals. This nitrogen center is likely to be moderately basic, capable of accepting a proton to form the corresponding salt (as evidenced by the existence of the hydrochloride salt form).

The benzyl ester group can undergo hydrolysis under appropriate conditions to release the corresponding carboxylic acid and benzyl alcohol. This ester linkage provides a potentially labile site that could be exploited in prodrug strategies or controlled release formulations.

The sterically constrained bicyclic system may influence the accessibility and reactivity of functional groups, potentially leading to regioselective and stereoselective reaction outcomes. The photocyclization behavior of related 2-azabicyclo[3.3.0]octane-3-carboxylate derivatives has been studied , suggesting potential photochemical reactivity pathways for this compound class that could be exploited in synthetic applications.

Synthesis and Production

Synthetic Routes

The synthesis likely involves establishing the bicyclic core structure with precise control of stereochemistry at the three chiral centers. This could be achieved through cycloaddition reactions, ring-closing strategies, or selective modification of existing bicyclic scaffolds. The stereochemical control is critical to ensure the specific (R,R,R) configuration, which may require chiral catalysts, auxiliaries, or resolution strategies.

The benzyl ester group is typically introduced through esterification of the corresponding carboxylic acid. Standard methods such as benzyl alcohol condensation with the carboxylic acid under acidic conditions, or reaction of the carboxylate salt with benzyl bromide, could potentially be employed to install this functional group.

The production of the hydrochloride salt would involve treatment of the free base with hydrochloric acid in a suitable solvent, followed by isolation of the precipitated salt. This salt formation step is commonly used to improve stability, crystallinity, and water solubility of amine-containing compounds.

Production Methods

SupplierProduct NumberPackage SizePrice (USD)Form
TRCA795280100 mg$525Hydrochloride Salt
Biosynth CarbosynthFA1805150 mg$550Hydrochloride Salt
AK Scientific9234AJ25 mg$590Hydrochloride Salt

Purification Techniques

Standard purification techniques for similar compounds typically include recrystallization, chromatography, and conversion to salt forms to enhance purity. For the hydrochloride salt form, recrystallization from appropriate solvent systems would be a common purification method to achieve the white to off-white solid described in the literature .

Chromatographic methods, including flash column chromatography and preparative HPLC, would likely be employed during the purification process, particularly to separate the desired (R,R,R) isomer from other stereoisomers that might form during synthesis. Chiral chromatography might also be utilized to achieve high stereochemical purity if needed.

The formation of the hydrochloride salt itself serves as a purification strategy, as it can facilitate the removal of non-basic impurities and improve crystallinity, making subsequent recrystallization more effective. The hygroscopic nature of the salt would necessitate careful handling and storage conditions to maintain purity and prevent degradation due to moisture absorption.

Biological Activities and Applications

Pharmacological Properties

This structural relationship to established ACE inhibitors implies that the compound might have potential interactions with the ACE enzyme, although likely with different potency or selectivity compared to the approved drugs. The specific stereochemistry (R,R,R) would be expected to play a crucial role in any such interactions, as enzyme binding is typically highly stereoselective.

The bicyclic core structure found in this compound is a common feature in various bioactive molecules, contributing to conformational rigidity that can enhance binding affinity and selectivity for biological targets. This structural characteristic may make the compound valuable as a scaffold for developing new bioactive molecules beyond ACE inhibition.

Analytical Methods and Characterization

Chromatographic Methods

Chromatographic methods likely used for analysis of this compound include various techniques that enable separation, identification, and quantification. High-Performance Liquid Chromatography (HPLC) would be particularly valuable for purity determination and separation from stereoisomers or related compounds. Reversed-phase HPLC with UV detection would be suitable for routine analysis, while chiral HPLC columns might be necessary to separate and quantify different stereoisomers.

Gas Chromatography (GC) might be applicable for analysis of volatile derivatives or degradation products, although the compound itself might be too high-boiling for direct GC analysis without derivatization. GC coupled with mass spectrometry (GC-MS) could provide additional structural information and sensitivity for trace analysis.

Thin-Layer Chromatography (TLC) would serve as a useful tool for reaction monitoring during synthesis and preliminary purity assessment. The compound would likely be visible under UV light due to the benzyl group, and various staining reagents such as ninhydrin or Dragendorff's reagent might be used to visualize the nitrogen-containing structure.

Quality Control and Standardization

The existence of commercial standards of the hydrochloride salt form suggests that analytical standards have been developed for quality control purposes, particularly for identifying this compound as an impurity in pharmaceutical products like Ramipril and Imidapril. These standards would need to meet strict criteria for identity, purity, and stereochemical integrity.

Quality control procedures would likely include assay determination (typically by HPLC), chiral purity assessment, residual solvent analysis, and water content determination (particularly important given the hygroscopic nature of the hydrochloride salt). Stability testing under various conditions would also be important to establish appropriate storage conditions and shelf life for analytical standards and research materials.

The compound's role as a pharmaceutical impurity would necessitate validated analytical methods capable of detecting and quantifying it at trace levels in drug substances and drug products. These methods would need to meet regulatory requirements for specificity, sensitivity, accuracy, and precision as outlined in pharmacopeial guidelines and regulatory guidance documents.

Comparative Analysis

Related Compounds and Derivatives

Several related compounds and derivatives are mentioned in the search results, providing context for understanding the structural relationships and variations within this compound class. The most directly related compounds include:

(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt (CAS: 138877-09-5) - This is the hydrochloride salt form of the compound of interest, differing only in the protonation state of the nitrogen atom and the presence of a chloride counterion. This salt form exhibits different physical properties, including melting point and solubility, compared to the free base.

(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester (CAS: 130609-48-2) - This stereoisomer has a different configuration at one or more of the chiral centers compared to the (R,R,R) isomer. The different stereochemistry would be expected to result in distinct three-dimensional structures and potentially different biological activities.

These compounds share the same core 2-azabicyclo[3.3.0]octane structure and benzyl ester functionality but differ in either salt form or stereochemistry. These variations provide opportunities for comparative studies to understand the influence of these factors on physical properties, chemical reactivity, and biological activities.

Table 3: Synonyms and Alternative Names

CompoundAlternative Names
(R,R,R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester Hydrochloride Salt- Benzyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride
- [2R-(2α,3aβ,6aβ)]-Octahydro-cyclopenta[b]pyrrole-2-carboxylic Acid Phenylmethyl Ester Hydrochloride
- Ramipril Impurity 15
- Imidapril Impurity (Hydrochloride)
(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester- Benzyl (2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate
- (2S,3AR,6aR)-benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate
- Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-, phenylmethyl ester, (2alpha,3aalpha,6aalpha)- (9CI)

Stereochemical Variations and Their Significance

The existence of multiple stereoisomers of 2-Azabicyclo[3.3.0]octane-3-carboxylic Acid Benzyl Ester highlights the importance of stereochemistry in this class of compounds. The (R,R,R) and (1R,3S,5R) configurations represent different spatial arrangements that can significantly impact various properties and applications of the compounds.

Biological interactions are typically highly stereoselective, with enzymes and receptors often recognizing only specific stereoisomers or binding them with dramatically different affinities. In the case of ACE inhibitors, to which this compound is structurally related, stereochemistry directly influences the orientation of binding groups within the enzyme active site. Even subtle changes in stereochemistry can convert a potent inhibitor to an inactive compound or alter its selectivity profile across related enzyme families.

Physicochemical properties including solubility, stability, and crystallinity can vary significantly between stereoisomers. These differences can impact formulation development, bioavailability, and manufacturing processes if the compounds were to be developed for pharmaceutical applications. The melting point of 197-199°C reported for the hydrochloride salt would likely differ for different stereoisomers or salt forms.

Synthetic accessibility and ease of preparation may also vary between stereoisomers. Achieving high stereoselectivity for specific configurations often requires specialized catalysts, reagents, or reaction conditions. The commercial availability and pricing data for the hydrochloride salt suggest that the synthesis of these stereochemically defined compounds at high purity represents a significant technical challenge, reflected in their relatively high cost.

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